molecular formula C12H16N6O3 B3049769 n-Adenosylaziridine CAS No. 219497-87-7

n-Adenosylaziridine

Cat. No.: B3049769
CAS No.: 219497-87-7
M. Wt: 292.29 g/mol
InChI Key: ZUBRQACMPQRWEV-WOUKDFQISA-N
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Description

N-Adenosylaziridine is a useful research compound. Its molecular formula is C12H16N6O3 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(aziridin-1-ylmethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3/c13-10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(21-12)3-17-1-2-17/h4-6,8-9,12,19-20H,1-3H2,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBRQACMPQRWEV-WOUKDFQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460301
Record name n-adenosylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219497-87-7
Record name n-adenosylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sulfotransferase Mediated Aziridine Formation

One of the well-documented strategies for enzymatic aziridine (B145994) synthesis involves a two-step process initiated by a sulfotransferase enzyme. mdpi.com This pathway is prominent in the biosynthesis of several complex natural products, including ficellomycin, vazabitide A, and the azinomycins. mdpi.com

The general mechanism proceeds as follows:

Activation: A sulfotransferase enzyme catalyzes the transfer of a sulfo group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the substrate. mdpi.com This transformation converts the hydroxyl group into a sulfate, which is an excellent leaving group.

Intramolecular Cyclization: Following sulfation, a nearby amino group on the substrate performs an intramolecular nucleophilic attack (SN2-like reaction) on the carbon bearing the sulfate group, displacing it and closing the three-membered aziridine ring. mdpi.com

In the biosynthesis of vazabitide A , a complex enzyme designated Vzb10/11 was identified as the catalyst for aziridine ring formation via this sulfate elimination mechanism. Structural studies on a homologous enzyme, AziU3/U2 from the azinomycin B biosynthetic pathway, revealed how the enzyme precisely orients the substrate. It adjusts the dihedral angle between the attacking amino group and the sulfate leaving group to nearly 180°, optimizing the geometry for the SN2-like reaction and thereby facilitating ring closure. nih.gov This provides a clear molecular basis for how these enzymes overcome the energetic barrier to form the strained ring.

Non Heme Iron Enzyme Catalyzed Aziridination

A second, distinct pathway for aziridine (B145994) biogenesis relies on the reactivity of α-ketoglutarate-dependent non-heme iron enzymes. unimi.it These enzymes are known for their ability to activate C-H bonds, typically leading to hydroxylation. However, in certain cases, this reactivity is channeled to form C-N bonds.

The key example of this pathway is the biosynthesis of pleurocybellaziridine from the amino acid L-valine, catalyzed by the enzyme TqaL found in the fungus Penicillium aethiopicum. unimi.itnih.gov The proposed mechanism involves:

C-H Activation: The Fe(IV)=O species within the enzyme's active site initiates the reaction by abstracting a hydrogen atom from the substrate. unimi.it

Ring Closure: This is followed by an intramolecular C-N bond formation to create the aziridine ring. unimi.it

Interestingly, research has shown that these non-heme iron enzymes can exhibit substrate-dependent reactivity. When the enzyme TqaL is provided with different amino acid substrates, it can produce aziridines with varying stereospecificity or even switch its function to perform hydroxylation instead of aziridination. nih.gov This highlights the catalytic versatility of this enzyme family and suggests that their function is delicately controlled by the structure of the substrate within the active site. nih.gov

Data Tables

Table 1: Characterized Aziridine-Forming Enzymes

Enzyme Name(s)Organism/PathwaySubstrate(s)Product(s)Mechanistic Class
Vzb10/11 Vazabitide A biosynthesisN-acetylated amino alcohol precursorN2-acetyl-aziridolineSulfotransferase-dependent
AziU3/U2 Azinomycin B biosynthesisAmino alcohol precursorAziridine moiety of Azinomycin BSulfotransferase-dependent
TqaL Penicillium aethiopicumL-Valine, L-IsoleucinePleurocybellaziridineNon-heme iron enzyme
Ficellomycin Sulfotransferase Ficellomycin biosynthesis(R)-(-)-2-pyrrolidinemethanolSulfated intermediate leading to Ficellomycin aziridineSulfotransferase

Synthesis and Reactions

The synthesis of N-adenosylaziridine and its derivatives typically follows established organic chemistry pathways. A common method involves the nucleophilic substitution reaction between aziridine (B145994) and 5'-deoxy-5'-tosyladenosine nih.govbham.ac.uk. Variations of the Mitsunobu reaction have also been employed for its efficient synthesis and for creating diverse aziridine-based analogues nih.govacs.org.

Once synthesized, this compound functions as a substrate for DNA methyltransferases (MTases). The aziridine ring, being a strained three-membered heterocycle, readily undergoes nucleophilic attack. This reaction is often facilitated by protonation of the aziridine nitrogen, activating it as an electrophile nih.gov. In the context of DNA labeling, specific DNA MTases catalyze the covalent coupling of the this compound cofactor to target adenine or cytosine bases within defined DNA sequences. This process involves the nucleophilic ring opening of the aziridine, thereby linking the adenosine (B11128) moiety to the DNA springernature.commdpi.comnih.gov.

1 4.3. Development of Next Generation Molecular Probes and Biosensors

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules. While specific detailed NMR data for the parent n-Adenosylaziridine compound are not extensively detailed in the provided snippets, the literature indicates that NMR is routinely used to characterize synthesized derivatives, confirming the presence of the aziridine (B145994) ring and attached reporter groups researchgate.netscispace.comacs.org. Guidelines for reporting NMR data in scientific publications are well-established acs.orghmdb.cawashington.edunmrdb.org.

Mass Spectrometry (MS)

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is employed to determine the molecular weight and confirm the identity of this compound derivatives scispace.comucdavis.edubu.edunih.govgithub.io. For instance, a derivative has been reported with a mass-to-charge ratio (m/z) of 824.4 scispace.com. MS techniques are crucial for verifying the successful conjugation of reporter groups and for analyzing reaction products scispace.comucdavis.edubu.edunih.govgithub.io.

Infrared (IR) Spectroscopy

Specific details regarding the Infrared (IR) spectroscopic characterization of this compound are not prominently featured in the provided search results. However, IR spectroscopy is a common method for identifying functional groups and is likely used in the comprehensive characterization of such compounds.

Conclusion

n-Adenosylaziridine represents a significant advancement in the field of chemical biology, providing a powerful and specific method for labeling DNA. Its unique structure and reactivity, exploited through methyltransferase enzymes, enable the precise introduction of functional groups onto DNA, facilitating a wide range of applications in molecular biology, diagnostics, and the study of epigenetic mechanisms. Continued research into this compound and its derivatives promises to further expand its utility in understanding and manipulating biological systems.

Compound List

n-Adenosylaziridine

S-Adenosyl-L-Methionine (AdoMet/SAM)

S-Adenosylhomocysteine (AdoHcy)

5'-deoxy-5'-tosyladenosine

Aziridine (B145994)

Dansyl fluorophore

Biotin

M.TaqI (DNA adenine-N6 MTase)

M.HhaI (DNA cytosine-C5 MTase)

8-amino[1''-(N''-dansyl)-4''-aminobutyl]-5'-(1-aziridinyl)-5'-deoxy adenosine (B11128)

7-deazaadenosylaziridine derivatives

Rebeccamycin methyltransferase (RebM)

PRMT1 (Protein Arginine Methyltransferase 1)

Adenosine

N-[1-Adamantyl]aziridine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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